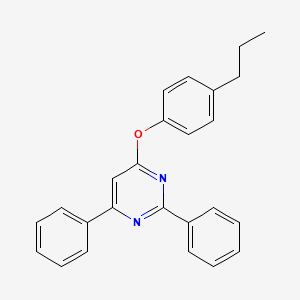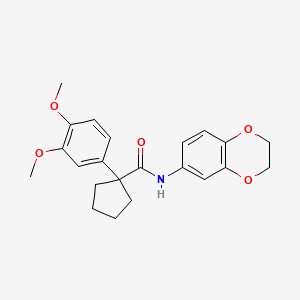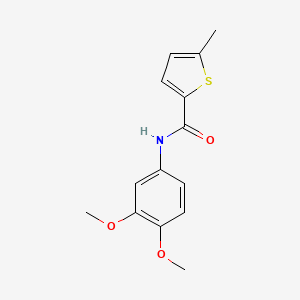
2,4-diphenyl-6-(4-propylphenoxy)pyrimidine
Overview
Description
2,4-diphenyl-6-(4-propylphenoxy)pyrimidine (DPP) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPP belongs to the class of pyrimidine derivatives and exhibits potent pharmacological properties that make it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of 2,4-diphenyl-6-(4-propylphenoxy)pyrimidine is not fully understood. However, studies suggest that 2,4-diphenyl-6-(4-propylphenoxy)pyrimidine exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell growth and inflammation. 2,4-diphenyl-6-(4-propylphenoxy)pyrimidine has been shown to inhibit the activity of cyclin-dependent kinases, which play a crucial role in cell cycle regulation. 2,4-diphenyl-6-(4-propylphenoxy)pyrimidine also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
2,4-diphenyl-6-(4-propylphenoxy)pyrimidine exhibits several biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and inhibition of inflammation. 2,4-diphenyl-6-(4-propylphenoxy)pyrimidine has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway. 2,4-diphenyl-6-(4-propylphenoxy)pyrimidine also inhibits the expression of various pro-inflammatory cytokines, including TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
2,4-diphenyl-6-(4-propylphenoxy)pyrimidine has several advantages for use in lab experiments, including its high potency and selectivity for cancer cells. 2,4-diphenyl-6-(4-propylphenoxy)pyrimidine also exhibits low toxicity and minimal side effects, making it a promising candidate for drug development. However, one limitation of 2,4-diphenyl-6-(4-propylphenoxy)pyrimidine is its poor solubility in water, which can affect its bioavailability and efficacy.
Future Directions
Several future directions can be explored in the research of 2,4-diphenyl-6-(4-propylphenoxy)pyrimidine. One potential direction is the development of 2,4-diphenyl-6-(4-propylphenoxy)pyrimidine-based drugs for the treatment of cancer and viral infections. Another direction is the investigation of the molecular mechanisms underlying the pharmacological effects of 2,4-diphenyl-6-(4-propylphenoxy)pyrimidine. Additionally, the development of novel synthesis methods for 2,4-diphenyl-6-(4-propylphenoxy)pyrimidine can improve its efficacy and bioavailability.
Scientific Research Applications
2,4-diphenyl-6-(4-propylphenoxy)pyrimidine has been extensively studied for its potential therapeutic applications, including its anticancer, antiviral, and anti-inflammatory properties. Several studies have reported the effectiveness of 2,4-diphenyl-6-(4-propylphenoxy)pyrimidine in inhibiting the growth of cancer cells, including breast cancer, lung cancer, and leukemia. 2,4-diphenyl-6-(4-propylphenoxy)pyrimidine has also been shown to possess antiviral activity against herpes simplex virus and hepatitis B virus. Additionally, 2,4-diphenyl-6-(4-propylphenoxy)pyrimidine exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2,4-diphenyl-6-(4-propylphenoxy)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O/c1-2-9-19-14-16-22(17-15-19)28-24-18-23(20-10-5-3-6-11-20)26-25(27-24)21-12-7-4-8-13-21/h3-8,10-18H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLRUHJTRXJGRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diphenyl-6-(4-propylphenoxy)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]-1,3,9-trimethyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B4776836.png)
![7-(2-phenylethyl)-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4776843.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4776850.png)
![methyl 7-cyclopropyl-3-(4-fluorobenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4776858.png)
![5-(4-methylphenyl)-4-[(4-propoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B4776868.png)
![4-butoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4776873.png)
![5-(4-methylphenyl)-4-{[(2-methyl-1,3-thiazol-4-yl)methyl]thio}thieno[2,3-d]pyrimidine](/img/structure/B4776882.png)
![3-({4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}methyl)-4-methoxybenzaldehyde](/img/structure/B4776884.png)

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzenesulfonamide](/img/structure/B4776891.png)
![1-(4-methoxy-3-methylbenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4776899.png)
![5-bromo-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B4776910.png)